1-Boc-3-cyclohexylpyrrolidine
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Overview
Description
1-Boc-3-cyclohexylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a cyclohexyl group at the third position of the pyrrolidine ring
Preparation Methods
The synthesis of 1-Boc-3-cyclohexylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including 1,3-dipolar cycloaddition reactions between a 1,3-dipole (such as a nitrone or azomethine ylide) and a dipolarophile (such as an olefin) .
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with a pyrrolidine derivative.
Protection of the Nitrogen Atom: The nitrogen atom is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-Boc-3-cyclohexylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents on the pyrrolidine ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and temperature control to ensure optimal reaction rates and selectivity.
Scientific Research Applications
1-Boc-3-cyclohexylpyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, including potential drug candidates for various diseases .
Organic Synthesis:
Chemical Biology: Researchers use the compound to study the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclohexylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, pyrrolidine derivatives have been shown to interact with gamma tubulin, influencing cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
1-Boc-3-cyclohexylpyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-hydroxypyrrolidine: This compound has a hydroxyl group at the third position instead of a cyclohexyl group, leading to different chemical reactivity and biological activity .
1-Boc-3-pyrrolidinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic effects, making it a valuable scaffold for the development of novel bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-cyclohexylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJORTXNHIWRQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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